2-Ciclohexilamino-tiazol-4-ona

Descripción general

Descripción

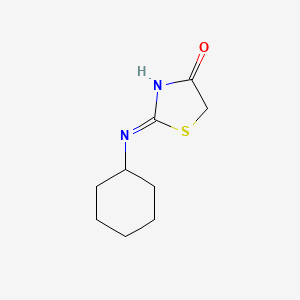

2-Cyclohexylamino-thiazol-4-one is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Cyclohexylamino-thiazol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylamino-thiazol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los derivados del tiazol se han estudiado por sus propiedades antimicrobianas contra diversas cepas bacterianas y fúngicas. Por ejemplo, algunos compuestos han mostrado actividad contra Staphylococcus aureus, E. coli, P. aeruginosa y S. typhi .

Actividad Antitumoral y Citotóxica

Estos compuestos también se han explorado por sus posibles efectos antitumorales. Ciertos derivados del tiazol han demostrado citotoxicidad contra líneas celulares tumorales humanas, lo que indica su posible uso en la investigación del cáncer .

Propiedades Antioxidantes

Algunos derivados del tiazol se han sintetizado y se ha evaluado su actividad antioxidante in vitro, y ciertos compuestos han mostrado una potente actividad .

Inhibición Enzimática

Los tiazoles se han considerado como inhibidores selectivos para diversas enzimas, como la 11β-hidroxiesteroide deshidrogenasa tipo 1, que participa en el metabolismo de los esteroides .

Investigación de Proteómica

Compuestos como “2-Ciclohexilamino-tiazol-4-ona” están disponibles para su compra para la investigación de proteómica, lo que sugiere su uso en el estudio de proteínas y péptidos .

Síntesis de Nuevos Derivados

Los derivados del tiazol sirven como intermediarios clave en la síntesis de moléculas más complejas con posibles actividades biológicas .

Estudios de Evaluación Antimicrobiana

Las actividades antimicrobianas in vitro, incluida la concentración inhibitoria mínima (MIC) y los ensayos de muerte en tiempo real, se llevan a cabo para evaluar la eficacia de los derivados del tiazol contra los patógenos .

Investigación de la Tuberculosis

Algunos derivados del tiazol se han estudiado por su actividad biológica contra Mycobacterium tuberculosis, el agente causal de la tuberculosis .

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 2-cyclohexylamino-thiazol-4-one, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been associated with various biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole compounds .

Análisis Bioquímico

Biochemical Properties

2-Cyclohexylamino-thiazol-4-one plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the binding of 2-Cyclohexylamino-thiazol-4-one to the active sites of these enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 2-Cyclohexylamino-thiazol-4-one on cellular processes are multifaceted. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of transcription regulators, thereby affecting the expression of genes involved in cell cycle regulation and apoptosis. Additionally, 2-Cyclohexylamino-thiazol-4-one has been reported to impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to alterations in metabolite levels .

Molecular Mechanism

At the molecular level, 2-Cyclohexylamino-thiazol-4-one exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, 2-Cyclohexylamino-thiazol-4-one has been found to inhibit certain kinases, leading to downstream effects on cellular signaling pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyclohexylamino-thiazol-4-one have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Cyclohexylamino-thiazol-4-one remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound has been associated with sustained alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Cyclohexylamino-thiazol-4-one vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as enhancing cellular signaling and metabolic activity. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which 2-Cyclohexylamino-thiazol-4-one is effective without causing harm .

Metabolic Pathways

2-Cyclohexylamino-thiazol-4-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux by modulating the activity of key enzymes in these pathways. For instance, the compound can inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism. Additionally, 2-Cyclohexylamino-thiazol-4-one can interact with cofactors such as nicotinamide adenine dinucleotide (NADH), influencing redox reactions and energy production .

Transport and Distribution

Within cells and tissues, 2-Cyclohexylamino-thiazol-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For example, 2-Cyclohexylamino-thiazol-4-one has been found to bind to membrane transporters, aiding its entry into cells and subsequent distribution to target sites .

Actividad Biológica

2-Cyclohexylamino-thiazol-4-one is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is part of a larger family of thiazole derivatives, known for their potential therapeutic applications due to various pharmacological properties. This article explores the biological activity of 2-cyclohexylamino-thiazol-4-one, focusing on its mechanisms of action, biochemical properties, and relevant case studies.

Target of Action

The thiazole ring in 2-cyclohexylamino-thiazol-4-one is characterized by its planar structure and aromaticity, which allows for interactions with various biological targets. The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases, impacting cellular signaling pathways crucial for various physiological processes.

Mode of Action

The compound's biological effects are mediated through several mechanisms, including:

- Enzyme Inhibition: It interacts with kinases and phosphatases, influencing cellular signaling.

- Gene Regulation: It can affect transcription regulators, altering gene expression related to cell cycle and apoptosis.

- Metabolic Interaction: The compound interacts with enzymes involved in metabolic pathways, leading to changes in metabolite levels .

2-Cyclohexylamino-thiazol-4-one exhibits several biochemical properties that contribute to its biological activity:

- Solubility: The compound is slightly soluble in water but soluble in organic solvents like alcohol and ether.

- Cellular Effects: It influences cell signaling pathways and metabolic processes, demonstrating potential antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.

In Vitro Studies

A study investigating the anticancer activity of thiazole derivatives found that 2-cyclohexylamino-thiazol-4-one exhibited significant cytotoxic effects against various cancer cell lines. The MTS assay demonstrated reduced cell viability in human colon carcinoma (Caco-2), pancreatic carcinoma (PANC-1), glioma (U-118 MG), breast carcinoma (MDA-MB-231), and skin melanoma (SK-MEL-30) cells .

Dosage Effects

Research indicates that the effects of 2-cyclohexylamino-thiazol-4-one vary with dosage:

- Lower Doses: Beneficial effects on cellular signaling and metabolic activity.

- Higher Doses: Potential cytotoxicity and disruption of normal cellular functions. Threshold effects suggest an optimal dosage range for therapeutic efficacy without adverse effects.

Anticancer Activity

In a comparative study of thiazole derivatives, 2-cyclohexylamino-thiazol-4-one was tested alongside other compounds for its ability to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. Results indicated that this compound showed over 50% inhibition at a concentration of 10 µM in several derivatives tested .

Metabolic Pathways

The compound's interaction with metabolic enzymes has been documented. For example, it inhibits key enzymes in glycolysis, affecting glucose metabolism. Additionally, it interacts with cofactors like NADH, influencing redox reactions and energy production within cells.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

2-cyclohexylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2OS/c12-8-6-13-9(11-8)10-7-4-2-1-3-5-7/h7H,1-6H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGDNSSDSIYKHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N=C2NC(=O)CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349516 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27052-19-3 | |

| Record name | 2-Cyclohexylamino-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.